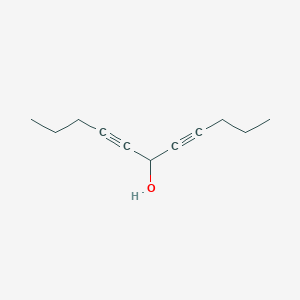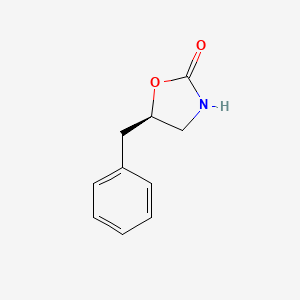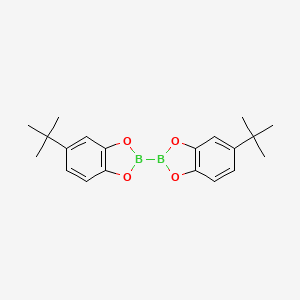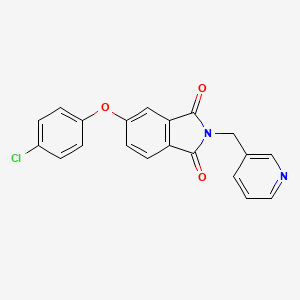
Undeca-4,7-diyn-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Undeca-4,7-diyn-6-OL es un compuesto orgánico caracterizado por la presencia de dos enlaces triples (diyn) y un grupo hidroxilo (OL) en una cadena de once carbonos. Este compuesto forma parte de la familia de los enynoles, que incluye moléculas con funcionalidades tanto de alqueno como de alquino. La estructura única del this compound lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Undeca-4,7-diyn-6-OL típicamente implica el acoplamiento de unidades de alquino más pequeñas. Un método común es la reacción de acoplamiento de Sonogashira, que utiliza catalizadores de paladio para acoplar alquinos terminales con haluros. Las condiciones de reacción a menudo incluyen una base como la trietilamina y un co-catalizador de yoduro de cobre(I). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación.
Métodos de producción industrial
La producción industrial del this compound puede involucrar reacciones de acoplamiento similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean pasos de purificación como la destilación o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El Undeca-4,7-diyn-6-OL experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar un compuesto carbonílico.
Reducción: Los enlaces triples pueden reducirse a enlaces dobles o simples mediante reacciones de hidrogenación.
Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo pueden utilizarse en condiciones ácidas.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) o el catalizador de Lindlar se utilizan comúnmente para la hidrogenación.
Sustitución: Reactivos como el cloruro de tionilo (SOCl₂) o el tribromuro de fósforo (PBr₃) pueden facilitar la sustitución del grupo hidroxilo.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de haluros de alquilo u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El Undeca-4,7-diyn-6-OL tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y química de polímeros.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su papel en el desarrollo de fármacos y como precursor de moléculas bioactivas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del Undeca-4,7-diyn-6-OL implica su interacción con varios objetivos moleculares. La presencia de enlaces triples le permite participar en reacciones de cicloadición, formando compuestos cíclicos. El grupo hidroxilo puede formar enlaces de hidrógeno, influyendo en la reactividad del compuesto y las interacciones con moléculas biológicas. Estas interacciones pueden afectar las vías celulares y las actividades enzimáticas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido Undeca-4,7-dienoico: Similar en estructura, pero contiene enlaces dobles en lugar de enlaces triples.
Undeca-4,7-dien-6-OL: Contiene enlaces dobles y un grupo hidroxilo.
Undeca-4,7-diyn-1-OL: Estructura similar, pero con el grupo hidroxilo en una posición diferente.
Unicidad
El Undeca-4,7-diyn-6-OL es único debido al posicionamiento específico de sus enlaces triples y su grupo hidroxilo, lo que confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
142429-45-6 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
undeca-4,7-diyn-6-ol |
InChI |
InChI=1S/C11H16O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-6H2,1-2H3 |
Clave InChI |
ANQPLDHZQVCDOY-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(C#CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)



